molecular formula C6H6F3NO2 B7810370 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one CAS No. 94363-57-2

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one

Cat. No.: B7810370
CAS No.: 94363-57-2
M. Wt: 181.11 g/mol
InChI Key: FQHOKIFYABLFQF-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one is a fluorinated organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolidin-2-one ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one can be synthesized through several methods, including:

  • Direct fluorination: Treating pyrrolidin-2-one with trifluoroacetyl chloride under controlled conditions.

  • Nucleophilic substitution: Reacting pyrrolidin-2-one with trifluoroacetic anhydride in the presence of a suitable base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the trifluoroacetyl group to other functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with bases like triethylamine, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced derivatives, such as alcohols or amines.

  • Substitution Products: Substituted pyrrolidin-2-one derivatives with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one finds applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one is compared with other similar compounds to highlight its uniqueness:

  • Trifluoroacetyl chloride: Similar in the presence of the trifluoroacetyl group but lacks the pyrrolidin-2-one ring.

  • 2,2,2-Trifluoroacetamide: Contains the trifluoroacetyl group but has an amide functional group instead of a lactam.

  • 2,2,2-Trifluoroethyl acetate: Features a trifluoroethyl group attached to an acetate moiety, differing from the pyrrolidin-2-one structure.

These compounds share the trifluoroacetyl group but differ in their core structures and functional groups, leading to distinct chemical properties and applications.

Biological Activity

1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a trifluoroacetyl group. The synthesis of this compound has been achieved through various methodologies, including one-pot reactions involving trans-4-hydroxyproline and trifluoroacetimidoyl chlorides using catalysts such as nanoparticles . This approach not only streamlines the synthesis but also enhances the yield of biologically active derivatives.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in HepG2 cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This study utilized RT² Profiler PCR Arrays to assess gene expression changes and found downregulation of key genes involved in apoptosis signaling pathways .

Table 1: Gene Expression Changes Induced by Pyrrolidine Derivatives

Gene NameExpression ChangeRole in Apoptosis
BCL-2DownregulatedAnti-apoptotic
CASP10DownregulatedPro-apoptotic
TNFRSF10ADownregulatedDeath receptor
CIDEADownregulatedPromotes apoptosis

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by promoting apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity. A recent study evaluated the efficacy of these compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Pyrrolidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound15.3 µg/mLK562 (human)
Related derivative70.3 µg/mLMRSA

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives, highlighting their potential in drug discovery. For instance, a comprehensive review discussed the versatility of pyrrolidine as a scaffold for developing novel therapeutic agents . The structural modifications on the pyrrolidine ring have been shown to enhance biological activity across various assays.

Moreover, ongoing research is expanding the library of pyrrolidine-based compounds to explore their pharmacological profiles. One study reported on a new class of 2,3-pyrrolidinedione analogues that exhibited promising antibiofilm properties against S. aureus biofilms . These findings emphasize the importance of structural diversity in enhancing the therapeutic potential of pyrrolidine derivatives.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOKIFYABLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535328
Record name 1-(Trifluoroacetyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94363-57-2
Record name 1-(Trifluoroacetyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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